2-((3,5-Dimethylisoxazol-4-YL)oxy)ethan-1-amine
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Overview
Description
2-[(Dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine is a heterocyclic compound featuring an oxazole ring. Oxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine typically involves the reaction of 4,4-dimethyl-2-oxazoline with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Comparison: Compared to similar compounds, 2-[(dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine is unique due to its specific structure and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the oxazole ring and the ethanamine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]ethanamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(10-4-3-8)6(2)11-9-5/h3-4,8H2,1-2H3 |
InChI Key |
UQCFTUHHIQVIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)OCCN |
Origin of Product |
United States |
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